1-Cyclopropyl-2,3-dimethylpiperidin-4-one

Description

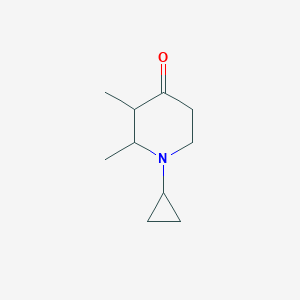

1-Cyclopropyl-2,3-dimethylpiperidin-4-one is a substituted piperidinone derivative featuring a cyclopropyl group at position 1 and methyl groups at positions 2 and 3 of the piperidine ring.

Properties

IUPAC Name |

1-cyclopropyl-2,3-dimethylpiperidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17NO/c1-7-8(2)11(9-3-4-9)6-5-10(7)12/h7-9H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SECVTNICLPFQPY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(N(CCC1=O)C2CC2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-2,3-dimethylpiperidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with 2,3-dimethylbutanone in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-2,3-dimethylpiperidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclopropyl or methyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Various nucleophiles such as halides, amines, or alcohols

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids

Reduction: Formation of alcohols

Substitution: Formation of substituted piperidinone derivatives

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-2,3-dimethylpiperidin-4-one has been investigated for its potential as a therapeutic agent in various diseases:

- Cancer Treatment : Recent studies have highlighted its role as a selective inhibitor of casein kinase 1 (CK1), which is implicated in several cancers, including hematological malignancies and colon cancer. The compound has shown promising results in preclinical models by inhibiting tumor cell growth and promoting apoptosis in cancer cells .

- Neurological Disorders : The compound's ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders. Its interactions with specific receptors may help in developing treatments for conditions like anxiety or depression .

Biochemical Research

The compound serves as a valuable tool in biochemical research:

- Ligand Development : It can be used as a ligand in studies exploring receptor-ligand interactions, particularly in understanding the binding mechanisms of various proteins involved in signaling pathways.

- Enzyme Inhibition Studies : Research has demonstrated that this compound can inhibit specific enzymes, making it useful for studying enzyme kinetics and mechanisms .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-2,3-dimethylpiperidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting biochemical processes within cells. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Comparisons

Physicochemical and Hazard Profiles

- This compound: Limited safety data available.

- 1-Benzyl-3,3-dimethylpiperidin-4-one : Classified with hazards H302 (harmful if swallowed), H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- 1-(2-Chloroacetyl)-3-methyl-2,6-diphenylpiperidin-4-one : Chloroacetyl group increases electrophilicity, posing risks of alkylation reactions with biomolecules .

Biological Activity

1-Cyclopropyl-2,3-dimethylpiperidin-4-one is a compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through various chemical reactions involving piperidine derivatives. The synthetic routes typically involve cyclization reactions that yield the desired piperidinone structure. For example, cyclization of appropriate precursors under basic conditions can lead to the formation of this compound.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets in biological systems. Its structure allows for various interactions, including:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are enzymes involved in neurotransmitter breakdown. This inhibition can enhance cholinergic signaling, making it a candidate for treating neurodegenerative disorders like Alzheimer’s disease .

- Anticancer Activity : Recent studies have indicated that derivatives of piperidine, including this compound, may exhibit cytotoxic effects against cancer cell lines. For instance, compounds derived from this structure have demonstrated better cytotoxicity and apoptosis induction in tumor models compared to standard chemotherapeutics .

Neuropharmacology

This compound has been investigated for its neuropharmacological properties. It exhibits significant activity in enhancing cognitive function and may serve as a potential treatment for Alzheimer's disease due to its ability to inhibit AChE .

Anticancer Research

Recent research highlights the compound's potential in cancer therapy. It has been shown to induce apoptosis in various cancer cell lines, suggesting that it may act as an effective anticancer agent .

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Reference |

|---|---|---|

| Neuroprotection | AChE inhibition | |

| Anticancer | Induction of apoptosis in tumor cells | |

| Pain Management | Modulation of pain pathways |

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of this compound, researchers found that it significantly improved cognitive function in animal models by enhancing cholinergic transmission through AChE inhibition. This effect was measured using behavioral tests assessing memory and learning capabilities.

Case Study: Anticancer Activity

Another study focused on the compound's efficacy against hypopharyngeal tumor cells. The results indicated that treatment with this compound led to a marked decrease in cell viability and increased apoptosis markers compared to untreated controls .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for structural characterization of 1-cyclopropyl-2,3-dimethylpiperidin-4-one?

- Methodology :

- X-ray crystallography : Use SHELX programs (e.g., SHELXL for refinement and SHELXS/SHELXD for structure solution) to resolve molecular geometry and confirm stereochemistry .

- Spectroscopic analysis : Employ IR spectroscopy to identify carbonyl (C=O) and cyclopropyl C-H stretching vibrations, and GC-MS for molecular ion detection and fragmentation pattern analysis (e.g., molecular ion peaks with low intensity observed in related piperidin-4-one derivatives) .

- Key considerations : Ensure high-purity crystals for diffraction studies and validate spectral data against computational simulations.

Q. How can researchers safely handle this compound in laboratory settings?

- Safety protocols :

- Personal protective equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS hazard codes: H315, H319) .

- Ventilation : Work in a fume hood to avoid inhalation of vapors (STOT SE 3, H335) .

- Emergency procedures : For spills, neutralize with inert adsorbents and dispose as hazardous waste. In case of exposure, rinse eyes/skin with water for ≥15 minutes and seek medical attention .

Q. What synthetic routes are commonly employed to prepare piperidin-4-one derivatives like this compound?

- Methodology :

- Multi-step synthesis : Start with a commercially available piperidone scaffold (e.g., 1-benzyl-4-piperidone), followed by cyclopropanation via [2+1] cycloaddition using trimethylsulfoxonium iodide. Subsequent alkylation or acylation introduces methyl groups at positions 2 and 3 .

- Optimization : Control reaction temperature (e.g., 0–5°C for cyclopropanation) and use catalysts like Pd/C for hydrogenolysis of protective groups .

Advanced Research Questions

Q. How can conformational analysis of the piperidin-4-one ring be performed to assess puckering dynamics?

- Methodology :

- Cremer-Pople puckering parameters : Calculate out-of-plane displacements (amplitude , phase angle ) to quantify ring non-planarity. Use software like ORTEP-3 for 3D visualization .

- Computational modeling : Apply density functional theory (DFT) to compare experimental (X-ray) and calculated puckering geometries, accounting for steric effects from the cyclopropyl and methyl substituents .

Q. How should researchers address contradictions in spectroscopic vs. crystallographic data for this compound?

- Case example : If NMR suggests equatorial methyl groups but X-ray shows axial orientation:

- Verify sample purity : Recrystallize the compound and reacquire spectra.

- Dynamic effects : Perform variable-temperature NMR to detect conformational interconversion (e.g., ring-flipping) that may mask the true ground-state geometry .

- Cross-validate : Use molecular dynamics simulations to reconcile static (X-ray) and dynamic (NMR) data .

Q. What strategies optimize the compound’s stability during long-term storage?

- Methodology :

- Thermal analysis : Conduct thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., thermal stability up to 150°C observed in similar piperidinones) .

- Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent oxidation and photodegradation .

Q. How can structure-activity relationships (SAR) be explored for pharmacological applications?

- Methodology :

- Bioisosteric replacement : Substitute the cyclopropyl group with other strained rings (e.g., bicyclo[1.1.1]pentane) to modulate lipophilicity and target binding .

- Docking studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes or receptors), leveraging the compound’s hydrogen-bonding capacity from the ketone group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.